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molecular formula C7H9NO B070550 2,3-Dimethylpyridine 1-oxide CAS No. 166521-76-2

2,3-Dimethylpyridine 1-oxide

Cat. No. B070550
M. Wt: 123.15 g/mol
InChI Key: QWLULCKKOHDCIE-UHFFFAOYSA-N
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Patent
US06002011

Procedure details

One hundred g. of 2,3-lutidine was dissolved into 200 ml. of glacial acetic acid, followed by dropwise addition of 120 g. of 35% aqueous hydrogen peroxide solution at about 40° C. The mixture was allowed to react at 105° C. for about 2 hours. After completion of the reaction, the mixture was cooled down to about 50° C., followed by addition of 5.0 g. of p-formaldehyde. The resultant mixture was heated to 105° C. to cause the reaction to take place for about 10 minutes. The resultant mixture was cooled down to about 40° C., followed by addition of 150 g. of 98% sulfuric acid. The resultant mixture was subjected to distillation under reduced pressure to evaporate the glacial acetic acid off to give 2,3-dimethylpyridine N-oxide as a sulfuric acid solution.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
p-formaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH3:7])[C:2]=1[CH3:8].OO.[S:11](=[O:15])(=[O:14])([OH:13])[OH:12]>C(O)(=O)C>[CH3:8][C:2]1[C:3]([CH3:7])=[CH:4][CH:5]=[CH:6][N+:1]=1[O-:12].[S:11](=[O:13])(=[O:12])([OH:15])[OH:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C(=CC=C1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Three
Name
p-formaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at about 40° C
CUSTOM
Type
CUSTOM
Details
to react at 105° C. for about 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
ADDITION
Type
ADDITION
Details
followed by addition of 5.0 g
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
for about 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
followed by addition of 150 g
DISTILLATION
Type
DISTILLATION
Details
The resultant mixture was subjected to distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to evaporate the glacial acetic acid off

Outcomes

Product
Name
Type
product
Smiles
CC1=[N+](C=CC=C1C)[O-]
Name
Type
product
Smiles
S(O)(O)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06002011

Procedure details

One hundred g. of 2,3-lutidine was dissolved into 200 ml. of glacial acetic acid, followed by dropwise addition of 120 g. of 35% aqueous hydrogen peroxide solution at about 40° C. The mixture was allowed to react at 105° C. for about 2 hours. After completion of the reaction, the mixture was cooled down to about 50° C., followed by addition of 5.0 g. of p-formaldehyde. The resultant mixture was heated to 105° C. to cause the reaction to take place for about 10 minutes. The resultant mixture was cooled down to about 40° C., followed by addition of 150 g. of 98% sulfuric acid. The resultant mixture was subjected to distillation under reduced pressure to evaporate the glacial acetic acid off to give 2,3-dimethylpyridine N-oxide as a sulfuric acid solution.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
p-formaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH3:7])[C:2]=1[CH3:8].OO.[S:11](=[O:15])(=[O:14])([OH:13])[OH:12]>C(O)(=O)C>[CH3:8][C:2]1[C:3]([CH3:7])=[CH:4][CH:5]=[CH:6][N+:1]=1[O-:12].[S:11](=[O:13])(=[O:12])([OH:15])[OH:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C(=CC=C1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Three
Name
p-formaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at about 40° C
CUSTOM
Type
CUSTOM
Details
to react at 105° C. for about 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
ADDITION
Type
ADDITION
Details
followed by addition of 5.0 g
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
for about 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
followed by addition of 150 g
DISTILLATION
Type
DISTILLATION
Details
The resultant mixture was subjected to distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to evaporate the glacial acetic acid off

Outcomes

Product
Name
Type
product
Smiles
CC1=[N+](C=CC=C1C)[O-]
Name
Type
product
Smiles
S(O)(O)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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